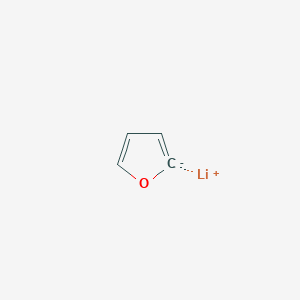

2-Lithiofuran

Beschreibung

Eigenschaften

IUPAC Name |

lithium;2H-furan-2-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3O.Li/c1-2-4-5-3-1;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTBOHUTRYYLJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CO[C-]=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3LiO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449468 | |

| Record name | 2-LITHIOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141957-80-4 | |

| Record name | 2-LITHIOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Lithiofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Lithiofuran, also known as 2-furyllithium, is a highly valuable and reactive organolithium reagent extensively utilized in organic synthesis. Its utility stems from its ability to act as a potent nucleophile, enabling the introduction of the furan moiety into a wide array of molecules. The furan ring is a key structural motif in numerous pharmaceuticals, natural products, and advanced materials. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and the key spectroscopic and analytical techniques employed for its characterization. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to aid researchers in the effective preparation and utilization of this important synthetic intermediate.

Synthesis of this compound

There are two principal methods for the synthesis of this compound: direct deprotonation of furan and metal-halogen exchange from a 2-halofuran. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Direct Deprotonation of Furan

This is the most common and atom-economical method for preparing this compound. It involves the regioselective abstraction of a proton from the C2 position of the furan ring using a strong organolithium base, typically n-butyllithium (n-BuLi). The greater acidity of the α-protons adjacent to the oxygen atom facilitates this selective lithiation.

Materials:

-

Furan (freshly distilled)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (solution in hexanes, typically 1.6 M or 2.5 M)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Dry ice/acetone bath

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet is assembled.

-

Solvent and Substrate: Anhydrous THF is cannulated into the flask, followed by the addition of freshly distilled furan. The solution is cooled to between -78 °C and -20 °C using a dry ice/acetone or ice/salt bath.[1]

-

Lithiation: n-Butyllithium in hexanes is added dropwise to the stirred furan solution via syringe, ensuring the internal temperature is maintained. The addition is typically carried out over 15-30 minutes. A color change to pale yellow or light brown is often observed.

-

Reaction Time: The reaction mixture is stirred at the low temperature for 1-2 hours to ensure complete deprotonation.[2] The resulting solution of this compound is then ready for subsequent reactions.

Yield: The yield of this compound is typically not isolated due to its instability. It is generated in situ and used directly. The yield of subsequent reactions with electrophiles is often high, generally in the range of 70-95%, which reflects a high conversion to the lithiated species.

Metal-Halogen Exchange

An alternative route to this compound involves the metal-halogen exchange reaction between a 2-halofuran (typically 2-bromofuran or 2-iodofuran) and an organolithium reagent. This method is particularly useful when the substrate is sensitive to strong bases or when regioselectivity is a concern with substituted furans. The exchange is typically very fast, even at low temperatures.[3]

Materials:

-

2-Bromofuran or 2-Iodofuran

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

n-Butyllithium or tert-butyllithium (solution in hexanes or pentane)

-

Argon or Nitrogen gas

-

Dry ice/acetone bath

Procedure:

-

Setup: A flame-dried reaction vessel is set up under an inert atmosphere as described for the deprotonation method.

-

Solvent and Substrate: Anhydrous Et₂O or THF is added to the flask, followed by the 2-halofuran. The solution is cooled to -78 °C.

-

Exchange Reaction: The organolithium reagent is added dropwise to the stirred solution of the 2-halofuran. The metal-halogen exchange is typically rapid.

-

Reaction Time: The mixture is stirred for a short period (e.g., 15-60 minutes) at -78 °C to ensure complete exchange. The resulting this compound solution is then used immediately.

Yield: Similar to the deprotonation method, this compound is generated in situ. The efficiency of the exchange is generally very high, leading to excellent yields in subsequent trapping reactions.

Synthesis Pathways Visualization

Caption: Reaction schemes for the synthesis of this compound.

Characterization of this compound

The direct characterization of this compound is challenging due to its high reactivity and thermal instability in solution. Organolithium compounds are typically characterized in solution using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), often at low temperatures. In many cases, characterization is performed indirectly by analyzing the products formed after quenching the organolithium species with a known electrophile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ NMR spectroscopy is a powerful tool for observing the formation and structure of organolithium reagents in solution.[4] Due to the quadrupolar nature of the ⁷Li nucleus and the dynamic nature of organolithium aggregates, NMR spectra can be complex. ⁶Li NMR, with a spin I=1, can sometimes provide sharper signals.

While a definitive, isolated NMR spectrum of this compound is not commonly reported in standard literature due to its reactive nature, the following table provides expected chemical shifts based on data from related furan derivatives and general principles of organolithium NMR. The lithiation at C2 is expected to cause a significant downfield shift for C2 and upfield shifts for the adjacent C3 and H3 nuclei.

Table 1: Expected NMR Spectroscopic Data for this compound in THF-d₈

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹H NMR | |||

| H3 | 5.0 - 5.5 | dd | J₃,₄ ≈ 3.5, J₃,₅ ≈ 0.8 |

| H4 | 6.0 - 6.5 | dd | J₄,₃ ≈ 3.5, J₄,₅ ≈ 1.8 |

| H5 | 7.0 - 7.5 | dd | J₅,₄ ≈ 1.8, J₅,₃ ≈ 0.8 |

| ¹³C NMR | |||

| C2 | 175 - 185 | s | |

| C3 | 100 - 110 | d | |

| C4 | 110 - 120 | d | |

| C5 | 145 - 155 | d |

Note: These are estimated values and can be influenced by solvent, temperature, and aggregation state.

Experimental Workflow for Characterization

The characterization of this compound typically follows an in situ approach.

Caption: A typical workflow for the synthesis and characterization of this compound.

X-ray Crystallography

Obtaining single crystals of this compound suitable for X-ray diffraction is extremely challenging due to its instability. The structure of organolithium compounds in the solid state is highly dependent on the solvent and the presence of coordinating ligands.[5] It is expected that this compound exists as aggregates, such as dimers or tetramers, in solution and in the solid state. These aggregates are often stabilized by coordination to solvent molecules like THF. While a crystal structure of unsolvated this compound is not available, studies on related lithiated heterocycles suggest that the lithium cation would be coordinated to the carbanionic carbon and potentially interact with the furan oxygen atom. The actual structure in a crystal lattice would likely involve bridging furan rings and coordinated solvent molecules.

Conclusion

This compound is a cornerstone reagent in organic synthesis, providing a direct route to a vast array of functionalized furan-containing molecules. Its preparation via direct deprotonation or metal-halogen exchange is well-established, offering flexibility for various synthetic contexts. While its inherent reactivity makes isolation and direct characterization difficult, in situ spectroscopic techniques, particularly low-temperature NMR, provide valuable insights into its formation and structure in solution. For routine synthetic applications, the confirmation of its formation is typically achieved through the successful isolation of the desired product after reaction with an electrophile. This guide provides the essential technical details to empower researchers in the successful synthesis and confident application of this versatile organolithium reagent.

References

Regioselectivity of Furan Lithiation with n-BuLi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselectivity of furan lithiation using n-butyllithium (n-BuLi). It covers the underlying principles, factors influencing regioselectivity, and detailed experimental protocols for the synthesis of key intermediates for pharmaceutical and materials science applications.

Core Principles of Furan Lithiation

Furan, a five-membered aromatic heterocycle, undergoes deprotonation by strong bases such as n-BuLi to form furyllithium species. The position of lithiation is dictated by the relative acidity of the ring protons and is subject to both kinetic and thermodynamic control.

The protons at the α-positions (C2 and C5) are significantly more acidic than those at the β-positions (C3 and C4) due to the inductive effect of the oxygen atom and the stabilization of the resulting carbanion. Consequently, lithiation of unsubstituted furan with n-BuLi occurs almost exclusively at the C2 position.[1] This reaction is a cornerstone of furan chemistry, providing a versatile entry point for the synthesis of 2-substituted furans.

Kinetic and Thermodynamic Control

The lithiation of furan is generally under kinetic control, favoring the formation of the most rapidly formed product.[1] In the case of unsubstituted furan, the C2 position is both the kinetically and thermodynamically favored site for lithiation. The resulting 2-furyllithium is more stable than the 3-furyllithium isomer. This is demonstrated by the observation that 3-lithiofuran, which can be generated from 3-bromofuran via halogen-metal exchange at very low temperatures (-78 °C), will isomerize to the more stable 2-lithiofuran if the temperature is allowed to rise above -40 °C.[1]

dot

Caption: Kinetic vs. Thermodynamic Control in Furan Lithiation.

Regioselectivity in Substituted Furans

The presence of substituents on the furan ring significantly influences the regioselectivity of lithiation. Both steric and electronic effects of the substituent, as well as its ability to direct the organolithium reagent, play a crucial role.

3-Substituted Furans

The lithiation of 3-substituted furans can potentially yield two primary products: the 2,3-disubstituted and the 2,4-disubstituted furan (via lithiation at C5). The outcome is highly dependent on the nature of the substituent at the 3-position.

-

3-Alkylfurans: For 3-alkylfurans, lithiation typically affords a mixture of 2,3- and 2,4-disubstituted products, with the 2,4-isomer (lithiation at the less sterically hindered C5 position) being the major product.[2] The ratio of 2,4- to 2,3-disubstituted furans is generally in the range of 2:1 to 3:1.[2]

-

3-Aryl and 3-Styryl Furans: In a notable exception to the steric hindrance rule, 3-aryl and 3-styryl furans exhibit a preference for lithiation at the more sterically encumbered C2 position.[2][3] This unusual regioselectivity is attributed to the stabilization of the resulting 2-furyllithium intermediate through π-stacking interactions between the 3-substituent and the lithium cation.[2]

-

Directing Groups at C3: Certain functional groups at the 3-position can act as directing metalation groups (DMGs), guiding the n-BuLi to the C2 position. Examples include carboxylates, sulfonamides, and methoxymethyl ethers.[2] Conversely, a tert-butoxycarbonylamino group at C3 can direct lithiation to the C2 position in the presence of TMEDA, while in its absence, lithiation occurs at C5.[4]

| 3-Substituent | Lithiation Position(s) | Major Product | Typical Ratio (C5:C2) | Reference |

| Alkyl | C2 and C5 | C5 (2,4-disubstituted) | 2:1 to 3:1 | [2] |

| Aryl | C2 and C5 | C2 (2,3-disubstituted) | Varies, C2 favored | [2][3] |

| Styryl | C2 and C5 | C2 (2,3-disubstituted) | Varies, C2 favored | [2][3] |

| -COOH | C2 | 2,3-disubstituted | - | [1] |

| -SO₂Ar | C2 | 2,3-disubstituted | - | [2] |

| -CH₂OH | C2 | 2,3-disubstituted | - | [2] |

| -NHBoc (with TMEDA) | C2 | 2,3-disubstituted | - | [4] |

| -NHBoc (no TMEDA) | C5 | 2,4-disubstituted | - | [4] |

Synthesis of 3-Furyllithium

Direct lithiation of furan at the C3 position is not a viable synthetic route. The preferred method for generating 3-furyllithium is through a halogen-metal exchange reaction, typically from 3-bromofuran.[1] This reaction is carried out at very low temperatures (e.g., -78 °C) to prevent isomerization to the more stable 2-furyllithium. The resulting 3-furyllithium can then be trapped with various electrophiles to yield 3-substituted furans.

dot

Caption: Synthesis of 3-Substituted Furans via Halogen-Metal Exchange.

Experimental Protocols

Safety Note: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon) by trained personnel. All glassware should be oven- or flame-dried before use. Anhydrous solvents are essential for these reactions.

General Procedure for the 2-Lithiation of Furan and Trapping with an Electrophile (Example: Synthesis of 2-Pentylfuran)

This protocol is adapted from a procedure for the synthesis of 2-pentylfuran.[5]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

-

Addition of Furan: Add freshly distilled furan to the cooled THF.

-

Addition of n-BuLi: Slowly add a solution of n-BuLi in hexanes dropwise to the stirred furan solution, maintaining the internal temperature below -70 °C. The addition is exothermic. Stir the resulting solution at -78 °C for 30-60 minutes.

-

Addition of Electrophile: Add the electrophile (e.g., 1-bromopentane) to the solution of 2-furyllithium at -78 °C.

-

Warming and Quenching: Allow the reaction mixture to warm slowly to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup: Transfer the mixture to a separatory funnel and add water and diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation or column chromatography on silica gel.

General Procedure for the Synthesis of 3-Furyllithium via Halogen-Metal Exchange and Trapping with an Electrophile

This is a general procedure based on established methods.[1][6]

-

Reaction Setup: Set up a flame-dried, three-necked round-bottom flask as described in Protocol 4.1.

-

Addition of 3-Bromofuran: Add a solution of 3-bromofuran in anhydrous THF to the flask.

-

Cooling: Cool the solution to -78 °C.

-

Addition of n-BuLi: Slowly add a solution of n-BuLi in hexanes to the stirred solution at -78 °C. A color change is typically observed. Stir the mixture at this temperature for 30-60 minutes.

-

Addition of Electrophile: Add the desired electrophile to the solution of 3-furyllithium at -78 °C.

-

Warming and Quenching: Maintain the reaction at -78 °C for a specified time (e.g., 1-3 hours), then allow it to warm slowly to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: Follow the workup and purification procedures outlined in Protocol 4.1.

Summary and Outlook

The lithiation of furan with n-BuLi is a powerful and versatile tool for the synthesis of substituted furans. The regioselectivity of this reaction is well-understood, with a strong preference for the C2 position in unsubstituted furan. In substituted furans, the regiochemical outcome is a delicate interplay of steric, electronic, and directing effects of the substituent. While direct lithiation is the method of choice for accessing 2-substituted furans, the synthesis of 3-substituted furans relies on the halogen-metal exchange of 3-halofurans at low temperatures. Careful control of reaction conditions, particularly temperature, is crucial for achieving high selectivity. This guide provides the fundamental knowledge and practical protocols for researchers to effectively utilize furan lithiation in the development of novel chemical entities.

References

- 1. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 2. mmlab.uoc.gr [mmlab.uoc.gr]

- 3. Regioselective ortho lithiation of 3-aryl and 3-styryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. Modular Synthesis of the Pentacyclic Core of Batrachotoxin and Select Batrachotoxin Analogue Designs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of 2-Lithiofuran at Different Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-lithiofuran, a critical reagent in organic synthesis. While precise quantitative data on its decomposition kinetics at various temperatures is not extensively documented in peer-reviewed literature, this document consolidates the available knowledge, outlines best practices for its handling and use based on established protocols, and presents logical models for understanding its stability.

Introduction to this compound

This compound, also known as 2-furyllithium, is a potent organolithium reagent widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its utility stems from its ability to act as a nucleophilic furan equivalent, enabling the introduction of the furan moiety onto a diverse range of electrophilic substrates. The formation of this compound is typically achieved through the deprotonation of furan at the C2 position using a strong base, most commonly an alkyllithium reagent such as n-butyllithium (n-BuLi).

Thermal Stability of this compound

Qualitative evidence suggests that this compound is significantly more stable than its 3-lithio isomer. 3-Lithiofuran, generated from 3-halofurans via metal-halogen exchange at very low temperatures (e.g., -78°C), has been observed to rearrange to the thermodynamically more stable this compound at temperatures above -40°C. This indicates that even at moderately low temperatures, there is sufficient thermal energy to induce rearrangements in related lithiated furans, underscoring the need for careful temperature control when working with these reagents.

In the absence of precise kinetic data, the stability of this compound is best managed by adhering to established low-temperature protocols for its generation and subsequent reactions. The vast majority of synthetic procedures involving this compound are conducted at or below -78°C (the sublimation point of dry ice).

Table 1: Recommended Temperatures for Procedures Involving this compound

| Procedure | Recommended Temperature (°C) | Rationale |

| Formation of this compound | -78 to -40 | Minimizes decomposition and side reactions during deprotonation. |

| Quenching with Electrophiles | -78 | Ensures the lithiated species is consumed by the desired reaction before significant decomposition can occur. |

| Storage | Not Recommended | This compound is typically generated and used in situ due to its limited stability. |

Experimental Protocols

The following protocols are representative of standard laboratory procedures for the generation and use of this compound. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and syringes or cannulas for transfers.

3.1. Preparation of a Standardized Solution of this compound

This protocol describes the in situ generation of this compound. Due to its instability, solutions of this compound are not typically isolated or stored.

-

Materials:

-

Furan (freshly distilled)

-

n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Dry, inert atmosphere apparatus (e.g., Schlenk line or glovebox)

-

-

Procedure:

-

To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar and a septum, add anhydrous THF (e.g., 100 mL for a 0.1 M solution).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add furan (1.0 equivalent) dropwise to the cold THF.

-

Slowly add a solution of n-butyllithium (1.0 equivalent) dropwise to the stirred furan solution over a period of 10-15 minutes. The rate of addition should be controlled to maintain the internal temperature below -70 °C.

-

After the addition is complete, allow the resulting pale-yellow solution to stir at -78 °C for 1 hour to ensure complete formation of this compound.

-

The solution of this compound is now ready for immediate use in a subsequent reaction.

-

3.2. Electrophilic Quenching of this compound

This protocol describes a general procedure for reacting the prepared this compound solution with an electrophile.

-

Materials:

-

Freshly prepared solution of this compound in THF

-

Electrophile (e.g., an aldehyde, ketone, or alkyl halide)

-

Anhydrous THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching

-

-

Procedure:

-

Prepare a solution of the electrophile (1.0-1.2 equivalents) in a separate dry, argon-flushed flask with a minimal amount of anhydrous THF.

-

Cool the electrophile solution to -78 °C.

-

Slowly transfer the freshly prepared this compound solution via cannula or syringe into the stirred solution of the electrophile at -78 °C.

-

Monitor the reaction by thin-layer chromatography (TLC) or another suitable analytical method. The reaction is typically complete within 1-2 hours at -78 °C.

-

Once the reaction is complete, quench the reaction mixture by the slow addition of saturated aqueous NH₄Cl solution while the flask is still at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Proceed with standard aqueous workup and purification procedures (e.g., extraction, drying, and chromatography).

-

Visualized Workflows and Logical Relationships

4.1. Experimental Workflow for the Synthesis and Use of this compound

The following diagram illustrates the typical experimental sequence for generating and reacting this compound.

Caption: Experimental workflow for the in situ preparation and subsequent electrophilic quenching of this compound.

4.2. Factors Influencing the Stability of Organolithium Reagents

This diagram outlines the key factors that generally influence the stability of organolithium reagents like this compound, in the absence of specific data for this compound.

Caption: Key factors influencing the stability of organolithium reagents.

Conclusion

While quantitative kinetic studies on the thermal decomposition of this compound are not widely available, a comprehensive understanding of its qualitative stability, combined with rigorous adherence to established low-temperature experimental protocols, enables its effective use in organic synthesis. The information and procedures outlined in this guide provide a framework for researchers, scientists, and drug development professionals to successfully handle and utilize this valuable synthetic intermediate. Future studies quantifying the decomposition rates of this compound at various temperatures would be a valuable contribution to the field of physical organic chemistry and process development.

electrophilic substitution mechanism on furan ring

An In-depth Technical Guide to the Electrophilic Substitution Mechanism on the Furan Ring

Introduction

Furan is a five-membered aromatic heterocycle containing an oxygen atom, a structure that is a cornerstone in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its distinct electronic characteristics make it exceptionally susceptible to electrophilic attack, establishing electrophilic substitution as a fundamental process in furan chemistry.[1] This guide offers a detailed examination of the core principles that govern these reactions, complete with experimental protocols and quantitative data to inform synthetic strategies for researchers, scientists, and professionals in drug development.

Core Principles: Reactivity and Regioselectivity

Enhanced Reactivity

Furan is profoundly more reactive towards electrophiles than benzene; estimates suggest that electrophilic reactions in furan can be 6 × 10¹¹ times faster.[2] This heightened reactivity stems from the electron-donating resonance effect of the oxygen heteroatom, which increases the electron density of the aromatic π-system.[1][2] The resonance energy of furan is lower than that of benzene, indicating a lower stabilization energy to overcome, which further contributes to its propensity to undergo substitution.[1][2] The general order of reactivity for common five-membered aromatic heterocycles in electrophilic substitution is:

Pyrrole > Furan > Thiophene > Benzene [1][3][4]

The lower reactivity of furan compared to pyrrole is attributed to oxygen's higher electronegativity, making it less capable of stabilizing the positive charge in the reaction intermediate than nitrogen.[5]

General Mechanism

The electrophilic substitution reactions on the furan ring proceed through a classic addition-elimination mechanism. The process begins with the attack of the π-electron system on an electrophile (E⁺), forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A base then abstracts a proton from the carbon atom that was attacked, leading to the elimination of H⁺ and the restoration of the aromatic ring.[2]

Caption: General mechanism of electrophilic aromatic substitution on furan.

Regioselectivity: The α-Position Preference

Electrophilic attack on the furan ring shows a strong preference for the C2 (α) position over the C3 (β) position.[1][6] This regioselectivity is dictated by the relative stability of the cationic intermediate formed during the attack.

-

Attack at C2 (α-position): The resulting sigma complex is stabilized by three significant resonance structures. The positive charge is delocalized over C3, C5, and the oxygen atom. The ability to delocalize the charge onto the oxygen atom provides substantial stabilization.[2][7]

-

Attack at C3 (β-position): The intermediate formed is less stable, with only two resonance structures contributing to charge delocalization. Crucially, the positive charge is not effectively delocalized onto the oxygen atom in this case.[2][7]

Because the transition state leading to the C2-substituted intermediate is lower in energy, substitution occurs preferentially at this position.[3]

Caption: Resonance stabilization for C2 vs. C3 electrophilic attack on furan.

Quantitative Reactivity Data

Kinetic studies provide a quantitative measure of the reactivity of furan relative to other heterocycles and benzene. The data highlights the significant activating effect of the oxygen atom.

| Reaction | Heterocycle | Relative Rate (vs. Benzene) | Relative Rate (vs. Thiophene) |

| General Electrophilic Reaction[2] | Furan | 6 x 10¹¹ | - |

| Trifluoroacetylation[8] | Pyrrole | - | 5.3 x 10⁷ |

| Trifluoroacetylation[8] | Furan | - | 1.4 x 10² |

| Trifluoroacetylation[8] | Thiophene | - | 1 |

Key Electrophilic Substitution Reactions & Protocols

Due to its high reactivity and sensitivity to acid-catalyzed polymerization, electrophilic substitution on furan requires carefully controlled, mild conditions.[1][4]

Nitration

Harsh nitrating agents like nitric acid alone cause ring-opening and decomposition.[1] The reagent of choice is acetyl nitrate, generated in situ from nitric acid and acetic anhydride, which allows for controlled nitration.[1][8]

Experimental Protocol: Nitration of Furan [1][8]

-

Reagent Preparation: Prepare acetyl nitrate by adding concentrated nitric acid dropwise to a stirred solution of acetic anhydride, maintaining a temperature below -10 °C.

-

Furan Solution: In a separate flask under an inert atmosphere, dissolve furan (1.0 equivalent) in acetic anhydride and cool the solution to between -5 °C and 0 °C.

-

Nitration Reaction: Add the freshly prepared cold acetyl nitrate solution dropwise to the furan solution, ensuring the temperature is maintained at a low level.

-

Reaction Monitoring and Workup: After the addition is complete, stir the mixture at 0 °C for 1-2 hours. Monitor progress by thin-layer chromatography (TLC).

-

Isolation: Carefully pour the reaction mixture onto crushed ice. Extract the product, 2-nitrofuran, with a suitable organic solvent (e.g., diethyl ether), wash with aqueous sodium bicarbonate, dry, and concentrate under reduced pressure.

Caption: Experimental workflow for the nitration of furan.

Halogenation

Furan reacts vigorously with bromine and chlorine at room temperature, often leading to polyhalogenated products.[9] To achieve mono-substitution, reactions must be conducted under carefully controlled, low-temperature conditions.

Experimental Protocol: Bromination of Furan [9]

-

Reaction Setup: Dissolve furan (1.0 equivalent) in a suitable solvent like dioxane or dichloromethane in a flask protected from light.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of bromine (1.0 equivalent) in the same solvent dropwise to the stirred furan solution.

-

Workup: Once the reaction is complete (monitored by TLC or disappearance of bromine color), the reaction can be quenched with a solution of sodium thiosulfate.

-

Isolation: The product, 2-bromofuran, is isolated by extraction, followed by washing, drying, and purification, typically via distillation.

Sulfonation

Furan and its simple derivatives are decomposed by strong acids like sulfuric acid.[5] Therefore, sulfonation is carried out using a milder reagent, such as the pyridine-sulfur trioxide complex.[5]

Experimental Protocol: Sulfonation of Furan [1]

-

Reaction Setup: Prepare a suspension of the pyridine-sulfur trioxide complex in a solvent like pyridine or dichloroethane under an inert atmosphere.

-

Reagent Addition: Add furan (1.0 equivalent) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction by TLC.

-

Workup and Isolation: After completion, cool the mixture to room temperature. The product, 2-furansulfonic acid, often precipitates and can be isolated by filtration. Alternatively, the solvent is removed under reduced pressure, and the solid is purified by recrystallization.

Friedel-Crafts Acylation

Classical Friedel-Crafts conditions using strong Lewis acids like aluminum chloride lead to the polymerization of furan.[1] Milder Lewis acids such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) are required as catalysts. The Vilsmeier-Haack reaction is also a highly effective method for the formylation of furan.[4]

Experimental Protocol: Acylation of Furan [1]

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve furan (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane).

-

Catalyst and Reagent: Add a mild Lewis acid catalyst (e.g., SnCl₄, 0.1-1.0 equivalent). Cool the mixture in an ice bath.

-

Acylating Agent Addition: Add the acylating agent (e.g., acetic anhydride) dropwise to the cooled mixture.

-

Reaction: Allow the mixture to stir at low temperature or warm to room temperature for several hours.

-

Workup: Quench the reaction by carefully adding water or a dilute acid. Separate the organic layer, wash with aqueous bicarbonate and brine, dry, and concentrate. The product, 2-acetylfuran, is typically purified by distillation or chromatography.

References

- 1. benchchem.com [benchchem.com]

- 2. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 3. homework.study.com [homework.study.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 7. quora.com [quora.com]

- 8. benchchem.com [benchchem.com]

- 9. citycollegekolkata.org [citycollegekolkata.org]

An In-depth Technical Guide to the Calculated Resonance Energy of the Furan Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical methodologies used to determine the resonance energy of the furan ring. Furan, a five-membered aromatic heterocycle, possesses a degree of aromatic stabilization that is crucial to its chemical behavior and its role as a structural motif in numerous pharmaceuticals and industrial chemicals. Understanding its resonance energy is fundamental to predicting its reactivity, stability, and intermolecular interactions.

Introduction to Resonance in Furan

Furan's aromaticity arises from the delocalization of six π-electrons over the five-membered ring, conforming to Hückel's rule (4n+2 π electrons).[1] Four of these electrons are contributed by the two carbon-carbon double bonds, and the remaining two are supplied by one of the lone pairs on the sp²-hybridized oxygen atom.[2][3] This delocalization distributes electron density throughout the ring and confers a stability greater than that of a hypothetical, non-aromatic structure with localized double bonds. This additional stability is quantified as the resonance energy.

The delocalization can be represented by several resonance structures, which illustrate the partial positive charge on the oxygen atom and the distribution of negative charge on the carbon atoms of the ring.[4][5] However, due to the high electronegativity of oxygen, its ability to donate its lone pair and bear a positive charge is less favorable compared to the nitrogen in pyrrole, resulting in a lower resonance energy and weaker aromatic character for furan.[3]

Quantitative Resonance Energy Data

The resonance energy of furan has been determined by various experimental and computational methods. While values vary slightly depending on the methodology, they consistently show that furan is significantly less aromatic than benzene but possesses notable stabilization. A summary of reported values is presented below for comparative analysis.

| Compound | Method | Resonance Energy (kcal/mol) | Resonance Energy (kJ/mol) | Reference(s) |

| Furan | Empirical (from Heats of Combustion/Hydrogenation) | 16 | 67 | [1] |

| Furan | Computational (Interaction Energy) | 42.9 (lp→π*C=C) | 179.5 | [3] |

| Pyrrole | Empirical | 21 | 88 | [1] |

| Thiophene | Empirical | 29 | 121 | [1] |

| Benzene | Empirical | 36 | 152 | [1] |

Note: The computational value represents the interaction energy of the heteroatom lone pair with the ring's π system, which is a measure of the electronic stabilization contributing to aromaticity.

Experimental Protocols for Determining Resonance Energy

The empirical resonance energy is typically derived from the difference between the experimentally measured enthalpy of a reaction (like combustion or hydrogenation) and the theoretical enthalpy calculated for a non-resonant model of the molecule.

This method determines the total internal energy released during the complete combustion of the compound. The resonance energy is found by comparing the experimental heat of combustion of furan with the theoretical heat of combustion of a hypothetical non-aromatic "furan" with localized double bonds.

Protocol:

-

Calorimeter Calibration:

-

Accurately weigh approximately 1 g of a standard substance with a known heat of combustion (e.g., benzoic acid).

-

Press the standard into a pellet and place it in the crucible inside the bomb calorimeter.

-

Attach a measured length of fuse wire (e.g., 10 cm nickel-chromium) to the electrodes, ensuring it touches the pellet.

-

Add 1 mL of deionized water to the bomb to saturate the internal atmosphere, ensuring all nitric and sulfuric acids formed are in solution.

-

Seal the bomb and pressurize it with pure oxygen to approximately 25-30 atm. Check for leaks.

-

Submerge the bomb in the calorimeter bucket containing a precisely known mass of water (e.g., 2000 g).

-

Allow the system to reach thermal equilibrium while stirring. Record the initial temperature (T₁) for several minutes to establish a baseline.

-

Ignite the sample and record the temperature every 30 seconds until a peak temperature (T₂) is reached and begins to fall.

-

Calculate the heat capacity (C) of the calorimeter using the known energy of combustion of the standard.

-

-

Furan Sample Combustion:

-

Handling Volatile Furan: Due to furan's high volatility (boiling point ~31°C), a special handling procedure is required. A small platinum crucible with a tight-fitting lid is used.[1]

-

Chill the crucible and furan. Pipette a precise mass (e.g., 0.5-0.8 g) of furan into the crucible, seal it, and re-weigh to get the exact mass.

-

Place the sealed crucible in the bomb. A small amount of a known substance with a low heat of combustion (like vaseline) can be placed on the lid, in contact with the fuse wire, to ignite and melt the seal, ensuring furan combusts properly.[1]

-

Repeat steps 1.3 - 1.8 for the furan sample.

-

-

Calculation of Resonance Energy:

-

Calculate the total heat released (q_total) from the temperature rise (ΔT) and the calorimeter's heat capacity.

-

Correct for the heat released by the fuse wire and any acid formation to find the heat of combustion of furan (ΔH_c,exp).

-

Calculate the theoretical heat of combustion (ΔH_c,theo) for a non-aromatic furan. This is done using bond enthalpies for C-C, C=C, C-H, and C-O bonds, assuming a localized diene ether structure.

-

The resonance energy is the difference: Resonance Energy = ΔH_c,theo - ΔH_c,exp .[6]

-

This method measures the heat released when furan is hydrogenated to its fully saturated analogue, tetrahydrofuran (THF). This value is then compared to the heat of hydrogenation of a suitable non-aromatic compound.

Protocol:

-

Apparatus Setup:

-

The experiment is conducted in a high-pressure reactor (autoclave) equipped with a stirrer, heating/cooling system, and connections for hydrogen gas.[7] The reactor also functions as a reaction calorimeter to measure the heat evolved.

-

A catalyst is required, typically a noble metal like Palladium on carbon (Pd/C) or Raney Nickel.

-

-

Hydrogenation Procedure:

-

Charge the autoclave with a precise mass of furan (e.g., 10 g) and the catalyst (e.g., 0.5 g of 5% Pd/C).

-

Seal the reactor and purge the headspace with hydrogen gas several times.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 7-10 atm).

-

Begin stirring and monitor the system temperature and pressure. The hydrogenation of furan to THF is exothermic.[8]

-

The heat of hydrogenation (ΔH_hydro,exp) is determined by measuring the temperature rise of the system of known heat capacity, similar to bomb calorimetry, or by using a more sophisticated reaction calorimeter that measures heat flow.

-

-

Calculation of Resonance Energy:

-

The reaction is: Furan (C₄H₄O) + 2H₂ → Tetrahydrofuran (C₄H₈O).

-

The theoretical heat of hydrogenation for a non-aromatic cyclic diene ether is estimated. This can be approximated as twice the heat of hydrogenation of a similar cyclic mono-alkene ether (e.g., 2,3-dihydrofuran).

-

The resonance energy is the difference between the theoretical and experimental values: Resonance Energy = ΔH_hydro,theo - ΔH_hydro,exp .

-

Computational Protocol for Determining Resonance Energy

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful and widely used method for calculating resonance energy. The most common approach involves using a hypothetical, bond-conserving reaction known as an isodesmic reaction. This method is effective because it cancels out systematic errors in the calculations.[9]

Protocol:

-

Define an Isodesmic Reaction:

-

An isodesmic reaction is one in which the number and type of all chemical bonds are conserved on both sides of the equation. This isolates the effect of resonance. A suitable isodesmic reaction for furan is: Furan + 2 Ethane → Tetrahydrofuran + 1,3-Butadiene

-

In this reaction, the number of C-O, C-C, C=C, and C-H bonds is identical on both the reactant and product sides. The key difference is that the π-system of furan is broken. The enthalpy change of this reaction, therefore, corresponds to the resonance energy of furan relative to the stabilization of butadiene.

-

-

Computational Level of Theory:

-

Method: Density Functional Theory (DFT). The B3LYP hybrid functional is a robust and widely used choice for thermochemistry of organic molecules.[2][10]

-

Basis Set: A Pople-style split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p) , is recommended for accurate energy calculations.[2]

-

-

Calculation Workflow:

-

Step 3.1: Geometry Optimization: For each of the four molecules (Furan, Ethane, Tetrahydrofuran, 1,3-Butadiene), perform a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory to find its lowest energy structure.

-

Step 3.2: Vibrational Frequency Calculation: Perform a frequency calculation for each optimized structure at the same level of theory. This serves two purposes:

-

It confirms that the structure is a true energy minimum (i.e., has no imaginary frequencies).

-

It provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy at the desired temperature (e.g., 298.15 K).

-

-

Step 3.3: Enthalpy Calculation: Extract the total enthalpy (H) for each molecule from the output of the frequency calculations. This value is the sum of the total electronic energy, ZPVE, and thermal corrections.

-

-

Calculation of Resonance Energy:

-

Calculate the enthalpy of the isodesmic reaction (ΔH_rxn) using the computed enthalpies of the products and reactants: ΔH_rxn = [H(Tetrahydrofuran) + H(1,3-Butadiene)] - [H(Furan) + 2 * H(Ethane)]

-

The resonance energy of furan is the negative of this reaction enthalpy: Resonance Energy = -ΔH_rxn

-

Visualized Workflows

The logical workflows for determining the resonance energy of furan via both experimental and computational routes are depicted below.

Caption: Workflow for determining furan resonance energy.

The diagram illustrates the two primary pathways, experimental and computational, for quantifying the resonance energy of the furan ring.

Caption: The concept of resonance energy calculation.

This diagram shows that resonance energy is the calculated difference between a hypothetical, non-stabilized molecule and the actual, more stable molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Furan [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Resonance Energy of an Arene Hydrocarbon from Heat of Combustion Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 9. blog.truegeometry.com [blog.truegeometry.com]

- 10. researchgate.net [researchgate.net]

Stability Showdown: A Technical Guide to 2-Lithiofuran and 3-Lithiofuran

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry, organolithium reagents are indispensable tools for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. Among these, lithiated furans serve as key intermediates. A critical aspect of their application is the inherent stability of the different regioisomers. This technical guide provides a comprehensive comparison of the stability of 2-lithiofuran and 3-lithiofuran, offering quantitative insights, detailed experimental protocols, and visual workflows to inform synthetic strategy and reaction design.

Core Stability Comparison: The Thermodynamic Preference for the 2-Position

The fundamental principle governing the relative stabilities of this compound and 3-lithiofuran is the thermodynamic preference for the lithium atom to reside at the C2 position. Experimental evidence unequivocally demonstrates that 3-lithiofuran, while synthetically accessible, is the kinetically favored product under specific conditions and will readily isomerize to the more stable this compound.

This isomerization is a temperature-dependent process. 3-Lithiofuran, typically generated at very low temperatures (e.g., -78 °C), will rearrange to this compound if the temperature is allowed to rise above -40 °C[1]. This rearrangement underscores the greater thermodynamic stability of the 2-lithiated species. The enhanced stability of this compound is attributed to the greater acidity of the α-proton of furan, influenced by the inductive effect of the ring oxygen atom.

Quantitative Data Summary

To provide a clear comparison, the following table summarizes the key stability attributes of this compound and 3-lithiofuran based on available experimental observations and analogous computational data.

| Property | This compound | 3-Lithiofuran | Reference |

| Thermodynamic Stability | More Stable (Thermodynamic Product) | Less Stable (Kinetic Product) | [1] |

| Isomerization Condition | Stable at and above -40 °C | Isomerizes to this compound > -40 °C | [1] |

| Relative Energy (Analogous Systems) | Lower Gibbs Free Energy | Higher Gibbs Free Energy | N/A |

Experimental Protocols

Precise experimental design is crucial for the selective generation and subsequent reaction of these isomers. Below are detailed methodologies for the synthesis of 3-lithiofuran and a protocol for monitoring its isomerization to this compound.

Synthesis of 3-Lithiofuran via Halogen-Metal Exchange

This protocol describes the generation of 3-lithiofuran from 3-bromofuran, a common and effective method for accessing the C3-lithiated species.

Materials:

-

3-Bromofuran

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

An appropriate electrophile for trapping (e.g., N,N-dimethylformamide, DMF)

-

Dry ice/acetone bath

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk line or glovebox equipment

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas inlet. Maintain a positive pressure of inert gas throughout the experiment.

-

Reagent Preparation: In the reaction flask, dissolve 3-bromofuran (1.0 eq.) in anhydrous diethyl ether or THF to a concentration of approximately 0.5 M.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (1.05 eq.) dropwise to the stirred solution of 3-bromofuran, ensuring the internal temperature does not exceed -70 °C.

-

Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes. At this stage, 3-lithiofuran is the predominant species.

-

Trapping (Quenching): To confirm the formation of 3-lithiofuran, an electrophile is added. For example, slowly add N,N-dimethylformamide (1.2 eq.) to the reaction mixture at -78 °C.

-

Warming and Work-up: After stirring for an additional hour at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction and Analysis: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography and analyzed by GC-MS and NMR to confirm the formation of 3-furaldehyde.

Monitoring the Isomerization of 3-Lithiofuran to this compound by NMR Spectroscopy

This protocol outlines a method to observe the isomerization process in real-time, providing kinetic and mechanistic insights.

Materials:

-

3-Lithiofuran solution (prepared as described above in an NMR-compatible solvent like THF-d8)

-

Low-temperature NMR spectrometer

-

NMR tubes equipped with a sealable cap

Procedure:

-

Sample Preparation: Prepare a solution of 3-lithiofuran in THF-d8 at -78 °C as described in the synthesis protocol. Quickly transfer an aliquot of this cold solution to a pre-cooled (-78 °C) NMR tube under an inert atmosphere.

-

Initial Spectrum Acquisition: Immediately acquire a ¹H and/or ¹³C NMR spectrum at a low temperature (e.g., -60 °C) to confirm the presence of 3-lithiofuran and establish a baseline (t=0).

-

Temperature Increase: Increase the temperature of the NMR probe to the desired study temperature (e.g., -30 °C).

-

Time-course Monitoring: Acquire a series of NMR spectra at regular time intervals. The disappearance of signals corresponding to 3-lithiofuran and the appearance of signals for this compound should be observed.

-

Data Analysis: Integrate the characteristic signals for both isomers in each spectrum. Plot the concentration of each isomer as a function of time to determine the rate of isomerization.

Visualizing the Concepts and Workflows

To further clarify the relationships and processes discussed, the following diagrams have been generated using the DOT language.

The diagram above illustrates the synthetic route to the kinetically favored 3-lithiofuran and its subsequent temperature-induced isomerization to the thermodynamically more stable this compound.

This workflow diagram outlines the key steps in the synthesis of 3-lithiofuran and the subsequent analytical pathways for either trapping the kinetic product or studying its isomerization kinetics.

Conclusion

The greater thermodynamic stability of this compound compared to its 3-lithio counterpart is a critical consideration for synthetic chemists. While 3-lithiofuran can be generated as a transient, kinetically controlled species at low temperatures, it readily isomerizes to the more stable this compound upon warming. This understanding, supported by the experimental protocols and conceptual diagrams provided, empowers researchers to design more effective and predictable synthetic routes for the functionalization of the furan ring, ultimately aiding in the discovery and development of new chemical entities.

References

reactivity of furan's alpha vs beta positions

An In-depth Technical Guide on the Reactivity of Furan's Alpha vs. Beta Positions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan, a pentacyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and organic synthesis. Its reactivity is dominated by a pronounced preference for substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4). This selectivity is a direct consequence of the electronic distribution within the aromatic system and the relative stability of the intermediates formed during chemical transformations. This guide provides a comprehensive analysis of the factors governing this differential reactivity in electrophilic, nucleophilic, and radical reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to inform synthetic strategy and drug design.

Core Principles: The Electronic Structure of Furan

Furan's aromaticity arises from the delocalization of six π-electrons over the five-membered ring. Four electrons are contributed by the carbon atoms, and a lone pair from the oxygen atom participates in the π-system.[1] This participation of the oxygen lone pair makes the furan ring significantly more electron-rich than benzene, and thus, highly activated towards electrophilic attack.[2] The resonance energy of furan is approximately 18 kcal/mol, which is lower than that of thiophene (29 kcal/mol) and pyrrole, indicating a less stable aromatic system that is more susceptible to reactions that disrupt this aromaticity.[2]

The electronegativity of the oxygen atom leads to an uneven distribution of electron density. While the oxygen atom withdraws electron density through the sigma bonds (inductive effect), it donates its lone pair into the π-system (mesomeric effect). The mesomeric effect is dominant, leading to an overall increase in electron density on the ring carbons, particularly at the α-positions. This is reflected in the ¹H NMR spectrum of furan, where the α-protons (C2-H, C5-H) appear at δ 7.29, while the β-protons (C3-H, C4-H) are found upfield at δ 6.24.[2]

Electrophilic Aromatic Substitution (EAS): The Predominant Reaction Pathway

Furan undergoes electrophilic aromatic substitution much more readily than benzene.[3][4] These reactions must often be conducted under very mild, non-acidic conditions, as strong acids can cause polymerization or ring-opening of the sensitive furan nucleus.[1][5][6]

Positional Selectivity: The Stability of the Sigma Complex

The strong preference for electrophilic attack at the α-position is a direct result of the superior stability of the resulting carbocation intermediate, known as the sigma complex or arenium ion.

-

α-Attack (C2): When an electrophile attacks the C2 position, the positive charge is delocalized over three atoms (C3, C5, and the oxygen atom). The ability of the oxygen atom to directly stabilize the positive charge through resonance is the key factor, resulting in three significant resonance structures.[2][7]

-

β-Attack (C3): Attack at the C3 position results in a sigma complex where the positive charge is delocalized over only two carbon atoms (C2 and C4). The oxygen atom cannot directly participate in stabilizing the positive charge without disrupting the aromatic sextet further. This leads to a less stable intermediate with only two significant resonance structures.[2]

The greater number of resonance contributors for the intermediate formed via α-attack signifies a lower activation energy for this pathway, making it the overwhelmingly favored route for reaction.[7][8]

Caption: Mechanism of electrophilic attack at α vs. β positions.

Quantitative Data on Electrophilic Substitution

The strong preference for α-substitution is demonstrated by the product distribution in various electrophilic substitution reactions. In most cases, the α-substituted product is formed exclusively or as the vast majority of the product mixture.

| Reaction | Reagent / Conditions | Major Product | Yield (%) | Reference |

| Bromination | Br₂ / Dioxane, -5 °C | 2-Bromofuran | ~80% | [5] |

| Nitration | Acetyl nitrate (AcONO₂), -10 °C | 2-Nitrofuran | ~75% | [5][9] |

| Acylation | Acetic anhydride / BF₃·Et₂O | 2-Acetylfuran | >90% | [5] |

| Mercuration | HgCl₂ / Sodium Acetate | 2-Chloromercurifuran | High | [5][10] |

| Sulfonation | Pyridine-SO₃ complex, Room Temp | Furan-2-sulfonic acid | High | [5] |

Experimental Protocols for Key Reactions

Objective: To synthesize 2-bromofuran via the electrophilic bromination of furan under mild conditions to prevent polyhalogenation and ring-opening.

Methodology:

-

Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with furan (1.0 eq) dissolved in anhydrous dioxane or dimethylformamide (DMF).

-

Cooling: The reaction mixture is cooled to a temperature between -5 °C and 0 °C using an ice-salt bath.

-

Reagent Addition: A solution of bromine (1.0 eq) in the same solvent is added dropwise to the stirred furan solution over 30-60 minutes, ensuring the temperature does not rise above 0 °C. The reaction is highly exothermic.

-

Reaction: After the addition is complete, the mixture is stirred at 0 °C for an additional 1-2 hours.

-

Work-up: The reaction is quenched by pouring it into an aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) to neutralize the acid byproduct and destroy excess bromine.

-

Extraction: The aqueous mixture is extracted three times with diethyl ether or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-bromofuran.

Objective: To acylate furan at the C2 position using a mild Lewis acid catalyst to avoid polymerization.

Methodology:

-

Setup: A dry, three-necked flask is charged with acetic anhydride (1.1 eq) and cooled to 0 °C.

-

Catalyst Addition: A mild Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O, 0.1 eq) or phosphoric acid, is added to the acetic anhydride.[5]

-

Substrate Addition: Furan (1.0 eq) is added dropwise to the stirred mixture, maintaining the temperature below 10 °C.

-

Reaction: The mixture is stirred at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction is carefully poured into ice-cold water and neutralized with a saturated sodium bicarbonate solution.

-

Extraction: The product is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. The resulting crude oil is purified by vacuum distillation to afford 2-acetylfuran.

Caption: General workflow for electrophilic substitution on furan.

Nucleophilic Reactions

Due to the electron-rich nature of the furan ring, nucleophilic aromatic substitution is generally disfavored. However, the reaction can proceed if the ring is substituted with potent electron-withdrawing groups (EWGs), such as a nitro (-NO₂) or carboxylate group, particularly at the C5 position relative to a leaving group at C2.[11] For example, 2-bromo-5-nitrofuran reacts readily with nucleophiles like piperidine.[11]

The reactivity of halo-furans towards nucleophilic displacement is higher than that of pyrrole but similar to thiophene.[11] The mechanism typically involves an addition-elimination pathway where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged Meisenheimer-like intermediate, which is stabilized by the EWG.

Radical Reactions

Furan's interaction with radicals often leads to addition or ring-opening reactions rather than simple substitution, reflecting the lower resonance energy of the ring. The reaction of furan with hydroxyl (•OH) radicals in the gas phase, for instance, proceeds via radical addition to the double bonds.[12] This addition is followed by a rapid ring-opening cascade, yielding unsaturated 1,4-dicarbonyl compounds.[12] For example, the reaction of furan with •OH radicals in the presence of NO yields malealdehyde (HC(O)CH=CHCHO) as a major product.[12] This pathway highlights the diene-like character of the furan ring.

Conclusion

The reactivity of the furan ring is definitively governed by a strong preference for reactions at the α-positions over the β-positions. This selectivity is most pronounced in electrophilic aromatic substitution, where the enhanced stability of the carbocation intermediate from α-attack provides a lower energy pathway. While nucleophilic and radical reactions are less common, the initial site of attack and subsequent transformations are also dictated by the inherent electronic properties of the α and β carbons. A thorough understanding of this differential reactivity is paramount for professionals in drug development and organic synthesis, enabling the precise and efficient construction of complex furan-containing molecules.

References

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 3. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 4. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 6. uop.edu.pk [uop.edu.pk]

- 7. m.youtube.com [m.youtube.com]

- 8. quora.com [quora.com]

- 9. firsthope.co.in [firsthope.co.in]

- 10. youtube.com [youtube.com]

- 11. Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Furyllithium: Properties, Synthesis, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-furyllithium, a versatile organolithium reagent in organic synthesis. Due to its nature as a highly reactive intermediate, often generated and used in situ, some physical properties like melting and boiling points are not typically reported. This document compiles available data and provides generalized experimental protocols for its preparation and reaction.

Physical and Chemical Properties

2-Furyllithium, also known as 2-lithiofuran, is a heterocyclic organolithium compound.[1][2] In this molecule, a lithium atom replaces the hydrogen at the 2-position of the furan ring, creating a potent nucleophile and a strong base.[1]

A logical overview of its core properties is presented below.

References

The Dawn of Furan Functionalization: A Technical Guide to the Initial Investigations of 2-Lithiofuran Reactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational studies of 2-lithiofuran, a pivotal reagent that unlocked the direct functionalization of the furan ring. This document provides a comprehensive overview of the early discoveries, detailing the experimental protocols and quantitative data from the seminal works that first established the synthesis and reactivity of this versatile organolithium compound. The information presented herein is crucial for understanding the historical context and fundamental principles that continue to underpin modern heterocyclic chemistry and its application in drug development.

Introduction: The Advent of Direct Furan Metalation

Prior to the 1930s, the introduction of substituents onto the furan nucleus was largely limited to electrophilic substitution reactions, which do not always offer precise regiochemical control. The concept of direct metalation, replacing a ring proton with a metal, offered a revolutionary approach to creating a nucleophilic furan species capable of reacting with a wide array of electrophiles. The pioneering work of Henry Gilman and his contemporaries in the field of organolithium chemistry paved the way for the first successful metalation of furan, leading to the generation of this compound. This discovery was a landmark achievement, providing a reliable method for the regioselective synthesis of 2-substituted and subsequently 2,5-disubstituted furans.

The initial investigations demonstrated that the protons at the α-positions (2 and 5) of the furan ring are significantly more acidic than those at the β-positions (3 and 4). This inherent difference in acidity allows for the selective deprotonation at the 2-position using strong organolithium bases like n-butyllithium.

The Seminal Synthesis of this compound

The first successful preparation of this compound was reported by Henry Gilman and G. F. Wright in 1933. Their work established a foundational methodology for the direct metalation of furan that remains relevant to this day.

General Reaction Pathway

The synthesis of this compound involves the direct deprotonation of furan using an organolithium reagent, typically n-butyllithium (n-BuLi), in an inert solvent such as diethyl ether. The reaction proceeds via an acid-base mechanism where the alkyl anion of the organolithium reagent abstracts a proton from the most acidic position of the furan ring.

The Nucleophilicity of 2-Lithiofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The furan ring is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and materials.[1] Its unique electronic and steric properties often impart desirable pharmacokinetic and pharmacodynamic characteristics to bioactive molecules.[2] Consequently, methods for the regioselective functionalization of the furan nucleus are of paramount importance to synthetic and medicinal chemists. The generation of 2-lithiofuran via deprotonation of furan provides a highly nucleophilic intermediate, enabling the formation of carbon-carbon and carbon-heteroatom bonds at the C2 position with high fidelity.[3] This guide will delve into the synthetic utility of this compound as a potent nucleophile.

Synthesis and Stability of this compound

This compound is typically prepared in situ via the deprotonation of furan using a strong organolithium base, most commonly n-butyllithium (n-BuLi). The greater acidity of the α-protons of furan makes the lithiation at the C2 position a highly regioselective process.[3]

Key Features of this compound Synthesis:

-

Regioselectivity: The lithiation occurs preferentially at the C2 position due to the inductive effect of the oxygen atom and the stabilization of the resulting organolithium species.

-

Thermodynamic Stability: this compound is thermodynamically more stable than its 3-lithiofuran isomer. 3-Lithiofuran, if generated at low temperatures, will isomerize to the more stable this compound upon warming.[3]

-

Reaction Conditions: The reaction is typically carried out in an ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), at low temperatures (e.g., -78 °C to 0 °C) under an inert atmosphere to prevent quenching by atmospheric moisture and carbon dioxide.

Nucleophilic Reactivity of this compound

This compound exhibits strong nucleophilic character, readily reacting with a wide variety of electrophiles.[3] Its utility in forming new chemical bonds is a cornerstone of furan chemistry.

Reactions with Carbonyl Compounds

One of the most common applications of this compound is its addition to aldehydes and ketones to form the corresponding secondary and tertiary alcohols, respectively.[4] This reaction provides a straightforward route to 2-furyl-substituted carbinols, which are versatile intermediates in organic synthesis.

Reactions with Alkyl Halides

This compound undergoes nucleophilic substitution with alkyl halides to furnish 2-alkylfurans. This reaction is a direct method for the alkylation of the furan ring.

Other Electrophiles

The high nucleophilicity of this compound allows it to react with a broad spectrum of other electrophiles, including:

-

Imines: To produce α-aminoalkyl-furans.

-

Esters and Acid Chlorides: To yield 2-acylfurans.

-

Epoxides: Ring-opening to form β-hydroxyalkyl-furans.

-

Isocyanates: To generate 2-carboxamidofurans.[5]

Quantitative Data on Nucleophilicity

A thorough search of the Mayr's Database of Reactivity Parameters, a comprehensive scale for quantifying nucleophilicity, revealed no entry for this compound.[6][7] This indicates that the nucleophilicity parameter (N) for this compound has not been experimentally determined and reported in the context of this scale. The high reactivity and instability of organolithium reagents can present challenges for the kinetic studies required to determine these parameters.

Despite the absence of a specific N value, the extensive synthetic applications of this compound with a wide array of electrophiles unequivocally demonstrate its high nucleophilicity. The following table summarizes representative reaction yields, which serve as a qualitative indicator of its reactivity.

| Electrophile | Product | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cyclohexanone | 1-(Furan-2-yl)cyclohexan-1-ol | THF | -78 to rt | 85 | |

| 1-Bromopentane | 2-Pentylfuran | THF | -78 to rt | ~70-80 | [8] |

| N,O-Dimethyl-L-serinal ester | Corresponding 2-furyl ketone | THF | -80 to rt | 82 | [9] |

Experimental Protocols

General Considerations for Handling Organolithium Reagents

Organolithium reagents such as n-butyllithium and the in situ generated this compound are highly reactive, pyrophoric, and moisture-sensitive. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.

Protocol for the Synthesis of this compound and Reaction with an Electrophile (General Procedure)

This protocol provides a general method for the generation of this compound and its subsequent reaction with an electrophile, exemplified by the synthesis of a 2-substituted furan.

Materials:

-

Furan (freshly distilled)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (solution in hexanes, e.g., 1.6 M)

-

Electrophile (e.g., alkyl halide, ketone, aldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add freshly distilled furan (1.0 eq) and anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

After the addition is complete, stir the resulting solution at 0 °C for 1-2 hours. The formation of this compound is now complete.

-

Cool the solution back to -78 °C.

-

Add a solution of the electrophile (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to afford the desired 2-substituted furan.

Specific Protocol: Synthesis of 2-Pentylfuran

This protocol is adapted from a reported procedure for the synthesis of 2-pentylfuran.[8]

Materials:

-

Furan (1.0 eq)

-

Anhydrous THF

-

n-Butyllithium (1.6 M in hexanes, 1.0 eq)

-

1-Bromopentane (1.0 eq)

Procedure:

-

Dissolve furan in anhydrous THF in a flame-dried, inert-atmosphere flask.

-

Cool the solution to -78 °C.

-

Add n-butyllithium dropwise and stir for 1 hour at this temperature to form this compound.

-

Add 1-bromopentane to the solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Follow the general workup and purification procedure described in section 5.2.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthesis of this compound and its subsequent nucleophilic reactions.

Caption: A typical experimental workflow for the synthesis of 2-substituted furans.

Conclusion

This compound is a highly valuable and potent nucleophile in the synthetic chemist's toolbox. Its reliable and regioselective preparation from furan, coupled with its broad reactivity with a multitude of electrophiles, makes it an indispensable reagent for the synthesis of complex molecules containing the furan moiety. While a quantitative measure of its nucleophilicity on the Mayr scale is currently unavailable, its extensive and successful application in synthesis provides compelling qualitative evidence of its high reactivity. The detailed protocols and data presented in this guide offer a practical resource for researchers in academia and industry, particularly those in the field of drug development, to effectively utilize this compound in their synthetic endeavors.

References

- 1. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Several convenient methods for the synthesis of 2-amido substituted furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]

- 7. Mayr's Database Of Reactivity Parameters: Searches [cup.lmu.de]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Protocol for the Generation of 2-Lithiofuran in Tetrahydrofuran

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of 2-lithiofuran, a versatile and highly reactive organolithium reagent, through the direct lithiation of furan with n-butyllithium (n-BuLi) in tetrahydrofuran (THF). This compound serves as a crucial intermediate in organic synthesis, enabling the introduction of the furan-2-yl moiety into a wide range of molecules. This protocol emphasizes safe handling procedures, optimal reaction conditions to maximize yield, and methods to minimize common side reactions.

Introduction